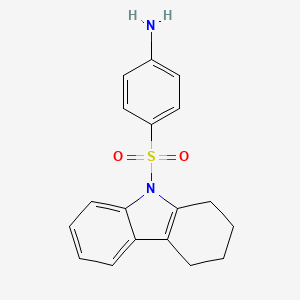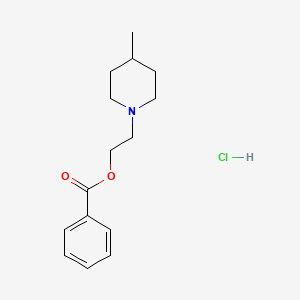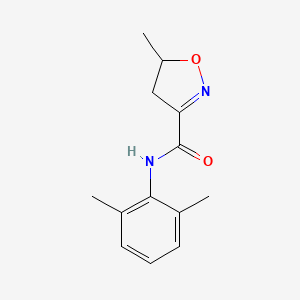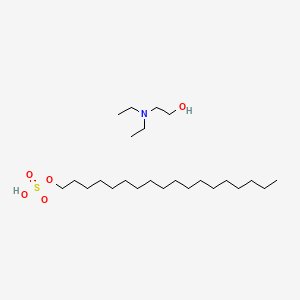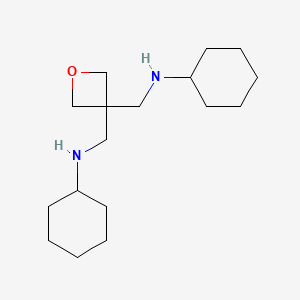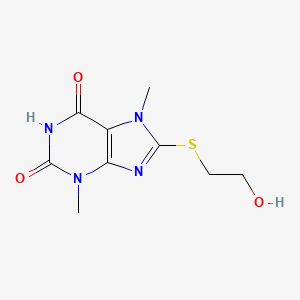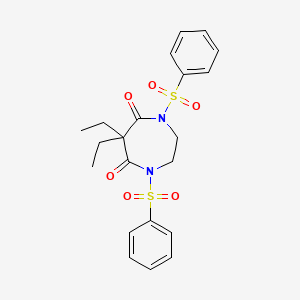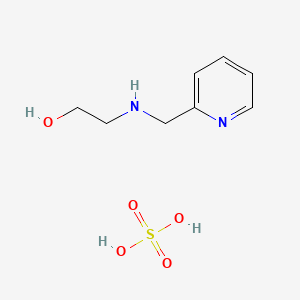
Ethanol, 2-((2-pyridinylmethyl)amino)-, sulfate (salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-((2-pyridinylmethyl)amino)-, sulfate (salt) is a chemical compound with the molecular formula C8H12N2O. . This compound is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an ethanolamine group, which consists of an ethanol molecule bonded to an amine group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((2-pyridinylmethyl)amino)- typically involves the reaction of 2-pyridinecarboxaldehyde with ethanolamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of Ethanol, 2-((2-pyridinylmethyl)amino)- is scaled up using continuous flow reactors. These reactors allow for the efficient and controlled synthesis of the compound, ensuring consistent quality and high throughput. The use of continuous flow reactors also minimizes the risk of side reactions and reduces the overall production cost .
化学反应分析
Types of Reactions
Ethanol, 2-((2-pyridinylmethyl)amino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the pyridine ring and the ethanolamine group, which provide multiple reactive sites for chemical transformations .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic or basic conditions, depending on the desired product.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Ethanol, 2-((2-pyridinylmethyl)amino)- can lead to the formation of pyridine carboxylic acids, while reduction reactions can yield various amine derivatives .
科学研究应用
Ethanol, 2-((2-pyridinylmethyl)amino)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Ethanol, 2-((2-pyridinylmethyl)amino)- is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Ethanol, 2-((2-pyridinylmethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Ethanol, 2-((2-pyridinylmethyl)amino)- can be compared with other similar compounds, such as:
2-((2-Methyl-1-pyrrolidinyl)ethanol hydrochloride: This compound has a similar structure but contains a pyrrolidine ring instead of a pyridine ring.
2-((2-Amino-6-chlorophenyl)ethanol: This compound contains a chlorophenyl group instead of a pyridinyl group.
2-((3-Phenyl-3-pyrrolidinyl)ethanol: This compound contains a phenyl group and a pyrrolidine ring.
The uniqueness of Ethanol, 2-((2-pyridinylmethyl)amino)- lies in its specific combination of a pyridine ring and an ethanolamine group, which provides distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
71735-68-7 |
|---|---|
分子式 |
C8H14N2O5S |
分子量 |
250.27 g/mol |
IUPAC 名称 |
2-(pyridin-2-ylmethylamino)ethanol;sulfuric acid |
InChI |
InChI=1S/C8H12N2O.H2O4S/c11-6-5-9-7-8-3-1-2-4-10-8;1-5(2,3)4/h1-4,9,11H,5-7H2;(H2,1,2,3,4) |
InChI 键 |
XEWPOBCAZHRWCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CNCCO.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


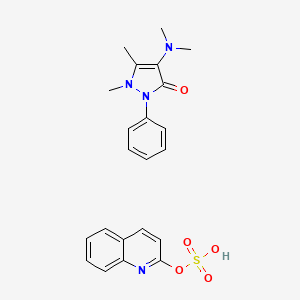

![10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride](/img/structure/B12732857.png)
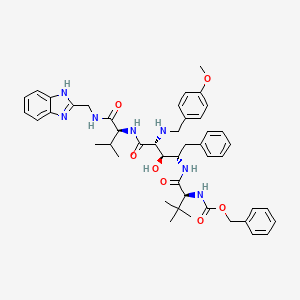
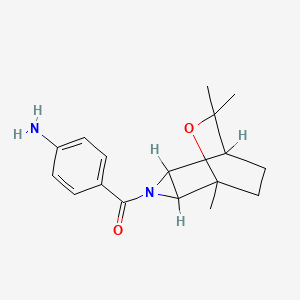
![5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12732879.png)
